molecular formula C19H14ClN3OS B2969028 (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile CAS No. 450353-03-4

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile

Cat. No.: B2969028
CAS No.: 450353-03-4
M. Wt: 367.85
InChI Key: XZUBIVWDPLTCCL-SDNWHVSQSA-N
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Description

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl and methoxyphenyl groups via substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-propenoic acid
  • (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c1-24-18-5-3-2-4-16(18)22-11-14(10-21)19-23-17(12-25-19)13-6-8-15(20)9-7-13/h2-9,11-12,22H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUBIVWDPLTCCL-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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